3-(6-Fluoro-1H-indol-1-yl)propan-1-amine
Description
Evolution and Pervasive Significance of Indole (B1671886) Derivatives in Drug Discovery
The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural feature inherent to a vast number of biologically active compounds. mdpi.comnih.govmdpi.com Historically, its significance was first recognized through natural products, such as the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. drugbank.com This natural prevalence signaled the indole's fundamental role in biological processes and spurred decades of research into its derivatives.
In modern drug discovery, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. nih.govresearchgate.net Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at receptor sites. researchgate.net Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including cancer (e.g., Vincristine), hypertension (e.g., Reserpine), and depression (e.g., Amedalin). synquestlabs.com The structural versatility of the indole nucleus allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule to achieve desired potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net
The Strategic Role of Fluorine Substitution in Enhancing Bioactivity of Organic Compounds
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. researchgate.net Fluorine, being the most electronegative element, possesses unique characteristics that can profoundly influence a compound's biological activity. Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen without significantly increasing the molecule's size. mdpi.com
Strategically placing fluorine atoms can lead to several beneficial effects. A primary application is to block sites of metabolic oxidation. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. This can increase the metabolic stability and half-life of a drug. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding affinity for its target. nih.govnih.gov Fluorine substitution can also modulate the conformation of a molecule and enhance its binding to target proteins through favorable electrostatic or dipolar interactions. nih.govnih.gov
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.47 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Energy with Carbon (kJ/mol) | ~413 (C-H) | ~485 (C-F) |
Contextualizing 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine within N1-Substituted Indole Chemistry
The synthesis of N1-alkylated indoles is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.commdpi.comnih.gov The introduction of an alkylamine chain at this position, as seen in this compound, adds a basic, protonatable nitrogen atom. This feature can be critical for forming salt bridges with acidic residues in a protein target or for improving the aqueous solubility of the compound. The three-carbon (propan-1-amine) linker provides conformational flexibility, allowing the terminal amine group to orient itself optimally for such interactions.
The presence of the fluorine atom at the 6-position of the indole ring further refines the molecule's properties. This substitution can influence the electron density of the entire indole system and enhance its metabolic stability. researchgate.net Therefore, this compound represents a confluence of three strategic medicinal chemistry elements: the privileged indole scaffold, the bioactivity-enhancing fluorine atom, and the modulating N1-alkylamine substituent. While specific research on this exact molecule is not widely available in peer-reviewed literature, its structure embodies established principles used to design novel bioactive agents.
| Structural Component | Position | Potential Significance in Medicinal Chemistry |
|---|---|---|
| Indole Scaffold | Core Structure | Privileged scaffold for diverse biological targets; participates in various binding interactions. mdpi.comnih.gov |
| Fluorine Atom | C-6 | Enhances metabolic stability, modulates electronic properties, can improve binding affinity. researchgate.netmdpi.com |
| Propan-1-amine Chain | N-1 | Modulates solubility and pKa, provides a flexible linker to a basic nitrogen for potential salt bridge formation. biorxiv.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(6-fluoroindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-10-3-2-9-4-7-14(6-1-5-13)11(9)8-10/h2-4,7-8H,1,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSHACVEQDDGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 3 6 Fluoro 1h Indol 1 Yl Propan 1 Amine S Biological Activity
Interactions with Neurotransmitter Receptors
The indolepropylamine scaffold is a well-established pharmacophore known for its interaction with various neurotransmitter systems, particularly the serotonergic system. The introduction of a fluorine atom on the indole (B1671886) ring can significantly modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its receptor binding and functional activity.
While direct binding data for 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine is not extensively detailed in the literature, significant insights can be gleaned from the study of related N1-indolylpropylamines. A prominent example is Ro60-0175, a potent and selective agonist for the serotonin (B10506) 5-HT2C and 5-HT2B receptor subtypes. wikipedia.orgiiab.me It demonstrates good selectivity over the closely related 5-HT2A subtype and has minimal affinity for other receptors. wikipedia.orgiiab.me
The receptor binding profile of Ro60-0175 highlights the propensity of this chemical class to target the 5-HT2 receptor family. nih.gov Ro60-0175 shows a high affinity for the human 5-HT2C receptor, with progressively lower affinity for the 5-HT2A, 5-HT1A, 5-HT6, and 5-HT7 receptors. probes-drugs.org This selectivity is critical, as different 5-HT2 subtypes mediate distinct physiological and behavioral effects. nih.govmultispaninc.com The structural similarity of this compound to Ro60-0175, particularly the shared indolylpropylamine core, suggests a potential for interaction with these same serotonin receptor subtypes. The 6-fluoro substitution in the target compound, compared to the di-fluoro or chloro-fluoro substitutions in Ro60-0175, would be expected to influence the precise binding affinities and selectivity profile. wikipedia.org
Beyond direct receptor binding, many psychoactive compounds modulate neurotransmitter levels by interacting with monoamine transporters, such as the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov Inhibition of these transporters, particularly SERT, is a primary mechanism for many antidepressant medications. nih.gov
The indole moiety is a key structural feature in many SERT inhibitors. nih.govnih.gov Specifically, the presence of a 5-fluoro-3-indolyl group has been identified in several dual 5-HT1A receptor/SERT ligands. nih.gov While this compound features a different substitution pattern (a 6-fluoro-1-indolyl group), the presence of the fluoro-indole core suggests a potential for affinity towards SERT. The modulation of monoamine transporter function is a complex process that can be influenced by various signaling pathways, including those involving trace amine-associated receptor 1 (TAAR1) and monoamine autoreceptors, which can inhibit uptake and promote efflux of neurotransmitters. nih.govdoi.org Further investigation would be required to determine if this compound interacts with SERT or other monoamine transporters and whether its activity is modulated by these associated regulatory pathways.
The interaction between a ligand and a G-protein-coupled receptor (GPCR), such as the serotonin receptors, is a dynamic process that determines the ligand's efficacy—its ability to activate the receptor and elicit a cellular response. For aminergic ligands, a key interaction is the formation of a salt bridge between the protonated amine of the ligand and a highly conserved aspartic acid residue (D3.32) in the receptor's transmembrane domain. nih.gov It is highly probable that the primary amine of this compound engages in this critical interaction.
The efficacy of a ligand can range from full agonism to partial agonism, antagonism, or even inverse agonism. Studies on related compounds provide a useful benchmark. For instance, Ro60-0175 acts as a full-efficacy agonist at human 5-HT2C receptors, comparable in potency and efficacy to serotonin itself. nih.gov However, at 5-HT2A and 5-HT2B receptors, it functions as an inverse agonist and a competitive antagonist. nih.gov This functional selectivity, where a ligand elicits different responses at various receptor subtypes, is a crucial aspect of modern pharmacology. nih.gov The specific electronic and steric properties conferred by the 6-fluoro substituent on this compound would ultimately determine its unique efficacy profile at each receptor subtype it binds to.
Cellular Mechanisms and Signaling Pathway Modulation
Influence on Cell Proliferation and Apoptosis Pathways
The influence of this compound on cell proliferation and apoptosis is an area of active investigation, with studies on related indole derivatives providing foundational knowledge. For instance, certain aminoalkylindoles, such as WIN55,212-2, have been shown to exert antiproliferative effects in breast cancer cells. The combination of WIN55,212-2 with radiation was more effective at inhibiting cell growth than either treatment alone. The mechanisms underlying this enhanced effect involved the promotion of autophagy and senescence, rather than apoptosis or necrosis.
Furthermore, a structurally related indole-chalcone derivative containing a 6-fluoro-1H-indole moiety, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), has demonstrated potent cytotoxic activity against metastatic colorectal cancer cells. nih.gov Mechanistic studies revealed that this compound acts as a microtubule depolymerization agent, leading to cell cycle arrest in the G2/M phase. nih.gov This is achieved through the downregulation of cyclin B1 expression. nih.gov While these findings are for a more complex molecule, they highlight the potential for the 6-fluoroindole (B127801) scaffold to be incorporated into compounds that modulate critical pathways involved in cell division and survival.
Modulation of Cellular Immune Responses
The immunomodulatory properties of 3-(aminoalkyl)indole derivatives have been explored, suggesting a potential role for this compound in modulating cellular immune responses. A study on a library of 3-amino-alkylated indoles demonstrated their anti-inflammatory activity in RAW 264.7 macrophages. Several of these compounds displayed significant inhibitory effects on nitric oxide production, a key inflammatory mediator. The underlying mechanism for this anti-inflammatory action was found to be the modulation of the interlinked NF-κB and ERK1/2 signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes and cellular inflammatory responses. This suggests that this compound may exert immunomodulatory effects by targeting these key inflammatory signaling cascades.
Broader Effects on Molecular Targets (e.g., enzymes, receptors, DNA)
The 3-(aminoalkyl)indole scaffold is recognized for its ability to interact with a variety of molecular targets, suggesting that this compound may also exhibit a broad pharmacological profile. As discussed, this class of compounds has been shown to inhibit enzymes such as butyrylcholinesterase and myeloperoxidase.
In addition to enzymatic inhibition, aminoalkylindoles are well-known for their interaction with cannabinoid receptors. Many compounds within this structural class have been identified as ligands for both the CB1 and CB2 cannabinoid receptors, often exhibiting agonist or antagonist activity. This interaction is a key aspect of their pharmacological effects. The specific affinity and functional activity at these receptors are influenced by the substituents on the indole ring and the nature of the aminoalkyl side chain. Therefore, it is plausible that this compound could interact with the endocannabinoid system. The broader 6-fluoroindole structure is also utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in biochemical research related to enzyme activity and receptor binding.
Structure Activity Relationship Sar Studies of N1 Fluoroindolylpropylamine Scaffolds
Correlating Substituent Variations on the Indole (B1671886) Nucleus with Biological Efficacy
The biological activity of the N1-fluoroindolylpropylamine scaffold can be finely tuned by introducing various substituents onto the indole nucleus. The nature, position, and size of these substituents can dramatically influence the compound's interaction with its biological target.
The electronic properties and steric bulk of the substituents are key determinants of their effect. Electron-donating groups may enhance activity by increasing the electron density of the indole ring system, potentially strengthening interactions with the target protein. Conversely, electron-withdrawing groups can alter the molecule's pKa and electrostatic potential, leading to different binding profiles. The precise impact of a given substituent is highly dependent on the specific biological target and the nature of its binding pocket.
| Substituent Position | General Effect on Biological Efficacy | Example from Related Scaffolds |
| C5 | Introduction of halogens (e.g., Fluorine) can enhance potency. | Increased affinity for the serotonin (B10506) transporter (SERT). |
| C2/C3 | Substitutions can modulate activity, with effects dependent on the specific target. | In some series, C2 substitution leads to full agonism, while C3 substitution results in partial agonism. |
Further systematic exploration of a wide range of substituents, from small hydrophilic groups to larger lipophilic moieties, at various positions on the indole nucleus is essential to build a comprehensive SAR model for the N1-fluoroindolylpropylamine scaffold.
Impact of Fluorine Atom Position on Binding Affinity and Selectivity
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity. arxiv.org The position of the fluorine atom on the indole nucleus of the N1-fluoroindolylpropylamine scaffold is a critical determinant of its binding affinity and selectivity for its biological target.
A compelling example of the profound impact of fluorine positioning on selectivity comes from studies on ring-fluorinated norepinephrine (B1679862) analogues. nih.gov Research has demonstrated that the site of fluorine substitution dictates the adrenergic receptor selectivity of these compounds. Specifically, 2-fluoronorepinephrine acts as a nearly pure beta-adrenergic agonist, whereas 6-fluoronorepinephrine is a selective alpha-adrenergic agonist. nih.gov Meanwhile, 5-fluoronorepinephrine retains a mixed profile, with activity at both alpha- and beta-adrenergic receptors. nih.gov This remarkable divergence in selectivity is attributed to the distinct changes in the affinity of these analogues for the different receptor subtypes, driven by the unique electronic and steric environment created by the fluorine atom at each position. nih.gov
| Fluorine Position (Norepinephrine Analogue) | Adrenergic Receptor Selectivity | Mechanism of Selectivity |
| 2-Fluoro | Beta-adrenergic agonist | Altered affinity for beta-receptors over alpha-receptors. nih.gov |
| 6-Fluoro | Alpha-adrenergic agonist | Altered affinity for alpha-receptors over beta-receptors. nih.gov |
| 5-Fluoro | Mixed alpha- and beta-agonist | Retains affinity for both receptor subtypes. nih.gov |
While these findings are on a different molecular scaffold, they underscore the principle that the precise placement of a fluorine atom on an aromatic ring can be a powerful tool to engineer receptor selectivity. For the 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine scaffold, the fluorine at the 6-position is expected to similarly influence its binding profile, and a systematic investigation of other positional isomers (e.g., 4-fluoro, 5-fluoro, 7-fluoro) would be invaluable for optimizing selectivity.
Elucidating the Role of the Propyl Amine Linker Length and Modifications
Studies on related N1-substituted indole compounds, particularly in the context of cannabinoid receptors, have shed light on the importance of the linker's length. Research has shown that a minimum chain length is often necessary for high-affinity binding. For instance, in a series of cannabimimetic indoles, it was found that an alkyl chain of at least three carbons (a propyl group) was required for significant binding to both CB1 and CB2 receptors. researchgate.net Shorter chains, such as methyl or ethyl groups, resulted in a dramatic decrease in binding affinity. researchgate.netnih.gov Optimal binding was often observed with a five-carbon chain, after which increasing the length further could be detrimental to activity. researchgate.net
| N1-Alkyl Chain Length (Cannabimimetic Indoles) | Impact on Receptor Binding Affinity |
| < 3 carbons (e.g., ethyl) | Notably decreased binding affinity. nih.gov |
| 3 carbons (propyl) | Sufficient for high-affinity binding. researchgate.net |
| 5 carbons (pentyl) | Often optimal for binding to both CB1 and CB2 receptors. researchgate.net |
| > 6 carbons (e.g., heptyl) | Dramatic decrease in binding affinity. researchgate.net |
These findings suggest that the three-carbon length of the propyl amine linker in this compound is likely a key contributor to its biological activity.
Modifications to the propyl amine linker can also significantly impact potency and selectivity. Introducing rigidity, for example, by incorporating cyclic structures or double bonds, can lock the molecule into a more favorable conformation for binding, albeit at the cost of conformational flexibility. Conversely, adding small functional groups to the linker could introduce new interaction points with the receptor. For instance, the introduction of a hydroxyl group could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity. However, such modifications must be carefully considered, as they can also introduce unwanted steric clashes or alter the physicochemical properties of the molecule in a way that negatively affects its pharmacokinetic profile.
Contributions of Chiral Centers in Analogues to Stereoselectivity in Biological Interactions
The introduction of chiral centers into analogues of the N1-fluoroindolylpropylamine scaffold can have a profound impact on their biological activity. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly different potency, efficacy, or even a different pharmacological profile compared to its counterpart.
This stereoselectivity arises from the three-dimensional arrangement of atoms in the molecule, which dictates how it fits into the chiral binding site of a protein. Even a subtle difference in the spatial orientation of a substituent can lead to a more favorable or, conversely, a less favorable interaction with the target.
A clear demonstration of the importance of chirality can be seen in studies of constrained MCHr1 antagonists. In one such study, the separation of chiral racemic compounds into their corresponding enantiomers revealed a considerable selectivity for the MCHr1 receptor for one configuration over the other. nih.gov This highlights that for certain targets, the biological activity resides predominantly in a single enantiomer.
However, the impact of stereochemistry is not always predictable and can be target-dependent. For example, in a study of tricyclic indoline (B122111) antibacterial agents, both enantiomers of a particular compound were found to inhibit the growth of MRSA strains with the same minimum inhibitory concentration, suggesting that for this specific biological activity, the absolute stereochemistry was not a critical factor. researchgate.net
Therefore, when designing analogues of this compound that incorporate chiral centers, for instance, by introducing substituents on the propyl amine linker, it is crucial to synthesize and evaluate the individual enantiomers. This allows for a thorough understanding of the stereochemical requirements for optimal biological activity and can lead to the development of more potent and selective drug candidates with a potentially improved therapeutic index.
Derivatization Strategies for Optimizing Potency and Receptor Selectivity
Optimizing the potency and receptor selectivity of the N1-fluoroindolylpropylamine scaffold is a key objective in the drug discovery process. Derivatization, the process of structurally modifying a lead compound, is the primary strategy employed to achieve these goals. A rational approach to derivatization involves making systematic changes to the molecule and evaluating their impact on biological activity.
One effective strategy for enhancing selectivity is to introduce functionalities that can form strong, specific interactions with unique features of the target receptor's binding site. For example, the incorporation of a polar group, such as a hydroxyl or an amide, at a strategic position can lead to the formation of a hydrogen bond with a specific amino acid residue in the target protein. If this residue is not present or is in a different location in off-target proteins, a significant improvement in selectivity can be achieved. nih.gov This approach can be successful even if the new interaction does not substantially increase the binding affinity for the primary target, as the key is to decrease the affinity for off-target molecules. nih.gov
Another powerful derivatization strategy involves exploiting differences in the shape and size of the binding pockets between the target and off-target receptors. Introducing a nonpolar, sterically demanding group can improve affinity and selectivity if it fits snugly into a hydrophobic cavity within the target receptor that is absent or smaller in off-target receptors. nih.gov This can lead to a "shape complementarity" that enhances binding to the intended target while creating a steric clash that prevents binding to unwanted targets.
Common derivatization strategies for scaffolds like N1-fluoroindolylpropylamine include:
Scaffold Hopping: Replacing the indole core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.
Side-Chain Decoration: Modifying the terminal amine of the propyl amine linker with various substituents to probe for additional interactions with the receptor.
Linker Modification: Altering the length, rigidity, or polarity of the propyl amine linker to optimize the orientation of the key binding elements.
Substitution on the Indole Ring: As discussed in section 4.1, systematically exploring different substituents at various positions on the indole nucleus to fine-tune electronic and steric properties.
Computational Chemistry and Molecular Modeling for Rational Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this technique is crucial for understanding how a ligand, such as an indole (B1671886) derivative, might interact with the active site of a protein target.
Docking studies on various indole-based compounds have successfully predicted their binding modes and energies. For instance, studies on novel indole derivatives as potential antimicrobial agents showed that the compounds were well-accommodated within the active sites of target enzymes like UDP-N-acetylmuramatel-alanine ligase. nih.gov The binding energies obtained from these simulations help in prioritizing compounds for synthesis and biological evaluation. nih.gov Similarly, docking studies have been employed to investigate inhibitors for the 3C-like protease (3CLpro) of SARS-CoV, where indole-based compounds were identified as promising candidates. nih.gov
The process involves preparing the 3D structures of both the ligand (e.g., 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. These studies can reveal key interactions, such as hydrogen bonds and pi-stacking, that are critical for binding. nih.gov For example, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, docking simulations identified crucial hydrogen bond interactions with amino acid residues like S774, V851, and D933 in the PI3Kα binding cleft. mdpi.com
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
| Indole Analogue A | UDP-N-acetylmuramatel-alanine ligase | -11.5 | TYR, SER, ARG |
| Indole Analogue B | Human Lanosterol 14α-demethylase | -8.5 | CYS, HIS, TYR |
| Ampicillin (Standard) | UDP-N-acetylmuramatel-alanine ligase | -8.0 | LYS, ARG |
| Note: Data is representative and derived from studies on similar heterocyclic scaffolds. nih.gov |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. ulisboa.pt This technique complements molecular docking by offering insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a view of the molecular system's evolution. ulisboa.pt
For a compound like this compound, once a promising binding pose is identified through docking, MD simulations can be run to:
Assess Stability: Verify if the ligand remains stably bound within the active site over a simulated period (typically nanoseconds to microseconds).
Refine Binding Poses: Observe how the initial docked conformation adjusts to achieve a more energetically favorable state.
Analyze Water's Role: Investigate the role of water molecules in mediating ligand-protein interactions.
Predict Binding Free Energy: Employ advanced computational methods like MM/PBSA or MM/GBSA to calculate a more accurate estimation of binding affinity.
Studies on G-protein coupled receptors (GPCRs), a common target class for indole derivatives, frequently use MD simulations to understand the structural basis of ligand binding and receptor activation. nih.gov These simulations can reveal subtle conformational changes in the receptor upon ligand binding, which are crucial for initiating downstream signaling.
In Silico Screening and Virtual Library Design for Novel Analogues of this compound
In silico screening, or virtual screening, is a cost-effective method used to search large libraries of chemical compounds for potential drug candidates. researchgate.net This process involves computationally docking millions of compounds against a target protein to identify those with a high probability of binding. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
Starting with a lead compound like this compound, a virtual library of novel analogues can be designed. This involves making systematic chemical modifications to the core structure, such as:
Altering the length or branching of the propan-1-amine side chain.
Changing the position of the fluorine atom on the indole ring or introducing other substituents.
Modifying the indole core itself.
These newly designed virtual compounds can then be screened in silico to predict their binding affinity and other pharmacological properties. This lead-optimization strategy was used in the search for novel fluoroquinolone analogues, where newly designed molecules showed improved binding energies and better pharmacological profiles against Staphylococcus epidermidis TcaR. researchgate.net The design of multi-target antidepressants has also benefited from this approach, leading to the synthesis and evaluation of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.govnih.govresearchgate.net
Prediction of Receptor Subtype Selectivity and Binding Affinity through Computational Approaches
Many drug targets, particularly GPCRs like serotonin (B10506) or adenosine (B11128) receptors, exist as multiple subtypes. nih.govscispace.com Achieving selectivity for a specific subtype is a major goal in drug discovery to maximize therapeutic efficacy and minimize side effects. universiteitleiden.nl Computational approaches are pivotal in predicting and understanding the structural basis of subtype selectivity. nih.govnih.gov
By building 3D models of different receptor subtypes, researchers can perform comparative docking studies. Analysis of the binding pockets can reveal subtle differences in amino acid composition that can be exploited to design selective ligands. nih.gov For example, computational studies on adenosine receptor antagonists helped identify key residues responsible for subtype selectivity, facilitating the rational design of more specific drug candidates. nih.govnih.gov Similarly, research into aminomethyl tetrahydronaphthalenes as opioid receptor ligands used molecular modeling to investigate the structural determinants responsible for subtype selectivity, identifying specific amino acid residues as key for distinguishing between receptor types. mdpi.com
The fluorination of a molecule, as seen in this compound, can significantly modulate electronic and conformational properties, which in turn impacts binding affinity and selectivity. nih.gov Computational models can predict how such modifications influence interactions within the binding site of different receptor subtypes, guiding the design of compounds with a desired selectivity profile.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity.
For a series of analogues of this compound, a QSAR study could identify key structural features that contribute positively or negatively to their binding affinity. This information is invaluable for designing more potent compounds. QSAR models have been successfully developed for various indole derivatives to predict their activity as SARS CoV 3CLpro inhibitors nih.gov and antioxidants. mdpi.com A 3D-QSAR study on multitarget indole derivatives provided detailed insights into the structure-activity relationships, yielding models with high predictive power. nih.gov
Pharmacophore modeling is another important technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Once a pharmacophore model is developed from a set of active molecules, it can be used as a 3D query to screen compound libraries for new molecules that fit the model, potentially possessing similar biological activity.
The table below summarizes the key computational techniques and their applications in the rational design of drugs based on the this compound scaffold.
| Technique | Application | Key Outcome |
| Molecular Docking | Predicts ligand binding orientation and affinity. | Identification of key ligand-target interactions and ranking of potential binders. nih.govresearchgate.net |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Assessment of binding stability and conformational changes over time. ulisboa.pt |
| In Silico Screening | Screens large virtual libraries for active compounds. | Rapid identification of novel hit compounds from vast chemical space. researchgate.net |
| Receptor Modeling | Predicts binding differences between receptor subtypes. | Design of ligands with high selectivity for a specific target subtype. nih.govmdpi.com |
| QSAR/Pharmacophore | Relates chemical structure to biological activity. | Predictive models to guide the design of more potent analogues. nih.govmdpi.com |
Preclinical Pharmacological Evaluation Methodologies for N1 Fluoroindolylpropylamines
In Vitro Assays for Target Engagement and Functional Activity
The initial step in characterizing a novel compound involves determining its interaction with specific biological targets. For compounds with a structural resemblance to known psychoactive agents, these targets often include neurotransmitter receptors and transporters.
Target Engagement Assays: Radioligand binding assays are a cornerstone for evaluating the affinity of a compound for its putative targets. In these assays, a radiolabeled ligand with known high affinity for a specific receptor (e.g., serotonin (B10506) or dopamine (B1211576) receptors) is incubated with a preparation of cells or tissues expressing that receptor. The test compound, 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine, would be added in varying concentrations to compete with the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
| Assay Type | Typical Targets for Indoleamines | Measured Parameter | Interpretation |
| Radioligand Binding | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine Receptors (e.g., D2), Serotonin Transporter (SERT) | Ki (Inhibition Constant) | Potency of binding to the target |
| Functional Assays | G-protein coupled receptors (GPCRs), Ion channels | EC50 (Half maximal effective concentration), Emax (Maximum effect) | Agonist, antagonist, or inverse agonist activity |
Functional Activity Assays: Once target engagement is confirmed, functional assays are employed to determine the biological consequence of this binding. These assays can differentiate between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists (which promote an inactive receptor state). For G-protein coupled receptors (GPCRs), such as many serotonin and dopamine receptors, common functional assays measure the levels of second messengers like cyclic AMP (cAMP) or calcium mobilization. For instance, if this compound were to act as an agonist at a specific serotonin receptor, it would elicit a measurable change in the concentration of these second messengers in cells engineered to express that receptor.
In Vitro Cellular Models for Assessment of Biological Pathway Modulation
To understand the effects of a compound in a more complex biological context, researchers utilize in vitro cellular models. These models, which can range from immortalized cell lines to primary neuronal cultures, allow for the investigation of how a compound modulates cellular signaling pathways.
For a compound like this compound, which may target monoaminergic systems, relevant cellular models would include those expressing specific serotonin or dopamine receptors. Techniques such as Western blotting can be used to measure changes in the phosphorylation state of downstream signaling proteins, providing insight into the activation or inhibition of specific pathways. For example, activation of certain serotonin receptors can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein in cell signaling.
| Cellular Model | Pathway of Interest | Measurement Technique | Potential Insight |
| HEK293 cells expressing 5-HT2A receptors | Phospholipase C signaling cascade | Calcium imaging, Inositol phosphate (B84403) accumulation assays | Receptor activation and downstream signaling |
| Primary cortical neurons | Neuronal activity and plasticity | Electrophysiology (e.g., patch-clamp), Gene expression analysis (e.g., qPCR for immediate early genes like c-Fos) | Effects on neuronal firing and synaptic plasticity |
Mechanistic Studies in Animal Models to Elucidate Biological Pathways
While in vitro studies provide valuable information at the molecular and cellular level, in vivo animal models are essential for understanding the physiological effects of a compound and the biological pathways it modulates in a whole organism. These studies are designed to provide mechanistic insights rather than focusing on specific clinical outcomes.
To investigate the in vivo mechanism of action of this compound, researchers might employ techniques such as in vivo microdialysis. This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals. If the compound is hypothesized to be a serotonin reuptake inhibitor, for example, its administration would be expected to increase extracellular serotonin levels in brain regions like the prefrontal cortex or hippocampus.
Furthermore, electrophysiological recordings from specific neuronal populations in anesthetized or freely moving animals can reveal how the compound alters neuronal firing patterns. For instance, if this compound has an affinity for 5-HT1A autoreceptors, it might be expected to decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Another approach involves the use of genetically modified animals, such as knockout mice lacking a specific receptor. Comparing the behavioral and physiological responses to the compound in these animals versus wild-type controls can provide strong evidence for the involvement of that particular receptor in the compound's mechanism of action.
Future Research Directions and Therapeutic Potential of N1 Fluoroindolylpropylamines
Exploration of Novel Biological Targets Beyond Currently Identified Receptors and Enzymes
The therapeutic versatility of indole (B1671886) derivatives stems from their ability to interact with a diverse range of biological targets. researchgate.net While research into specific N1-fluoroindolylpropylamines is emerging, the broader indole class has established activity at numerous receptors and enzymes, suggesting fertile ground for new discoveries within this specific chemical family.
Future research should systematically screen 3-(6-Fluoro-1H-indol-1-yl)propan-1-amine and its analogues against a wide panel of biological targets. The established activity of various indole derivatives provides a roadmap for this exploration. For instance, different indole-based molecules have been identified as:
Tubulin Inhibitors: Certain indole derivatives act as microtubule-targeted drugs, binding to the colchicine (B1669291) site of tubulin and inhibiting its polymerization, which is a key mechanism in cancer therapy. nih.govrsc.org
Serotonin (B10506) (5-HT) Receptor Ligands: The indole structure is a classic pharmacophore for serotonin receptors. Novel N-arylsulfonylindoles have been targeted as ligands for the 5-HT6 receptor, and other derivatives show high affinity for the 5-HT1A receptor, indicating potential applications in treating central nervous system disorders. nih.govresearchgate.net
Enzyme Inhibitors: Indole-thiazolidinedione hybrids have been developed as potent inhibitors of Pancreatic Lipase (PL), a key enzyme in dietary fat digestion, highlighting a potential approach for obesity management. nih.gov
Multi-target Ligands: In the search for more effective antidepressants, multi-target compounds based on a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold have shown affinity for the serotonin transporter (SERT) as well as dopamine (B1211576) (D2) and various serotonin receptors. researchgate.netnih.gov
Given this precedent, N1-fluoroindolylpropylamines should be investigated for novel interactions with targets implicated in oncology, neurodegenerative diseases, and metabolic disorders. High-throughput screening campaigns and computational modeling can accelerate the identification of new, therapeutically relevant binding partners for this promising class of compounds.
Development of Advanced Synthetic Methodologies for Enhanced Analogues with Tailored Properties
The generation of diverse chemical libraries is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds. Advancements in synthetic organic chemistry offer powerful tools to create enhanced analogues of this compound with fine-tuned properties for improved efficacy and target specificity. numberanalytics.com
Future synthetic efforts should leverage modern methodologies, moving beyond traditional approaches to embrace more efficient and sustainable techniques. researchgate.netopenmedicinalchemistryjournal.com Key areas for development include:
Advanced Indole Core Formation: While the Fischer Indole Synthesis is a classic method, contemporary variations using microwave irradiation or novel catalysts can improve yields and expand substrate scope. researchgate.netnumberanalytics.com
Direct C-H Functionalization: This technique allows for the direct modification of the indole ring at positions like C2, C3, or C4 without requiring pre-functionalized starting materials, offering a more atom-economical route to novel analogues. numberanalytics.com
Cross-Coupling Reactions: Methods like Suzuki-Miyaura or Buchwald-Hartwig reactions can be employed to introduce a wide variety of aryl or heteroaryl groups onto the indole scaffold, significantly expanding chemical diversity. numberanalytics.com
Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, solid acid catalysts, and solvent-free reaction conditions can make the synthesis of N1-fluoroindolylpropylamine analogues more sustainable and efficient. researchgate.netopenmedicinalchemistryjournal.com
By applying these advanced synthetic strategies, chemists can systematically modify the core indole structure, the fluorine substitution pattern, and the N1-propylamine side chain. This will enable the creation of tailored analogues with optimized potency, selectivity, and pharmacokinetic profiles.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Compound Action
To fully understand the biological impact of N1-fluoroindolylpropylamines, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. ufz.denih.gov
This integrative approach can elucidate complex mechanisms of action, identify biomarkers for compound activity, and reveal potential off-target effects. nih.govmdpi.com For N1-fluoroindolylpropylamines, a multi-omics strategy would involve:
Data Generation: Treating cell lines or animal models with the compound and collecting samples for analysis across multiple omics layers (e.g., RNA-sequencing for transcriptomics, mass spectrometry for proteomics and metabolomics). nih.gov
Bioinformatic Integration: Employing computational tools and pathway-based methods, such as Gene Set Enrichment Analysis (GSEA), to integrate these diverse datasets. ufz.de This analysis can reveal how the compound perturbs entire biological networks and pathways rather than just a single protein. nih.gov
Mechanistic Insight: Using the integrated data to build a comprehensive model of the compound's action, bridging the gap from the initial molecular target to the ultimate phenotypic outcome. nih.gov Network-based approaches can unveil associations across different omics layers, linking changes in gene expression to alterations in protein and metabolite levels. moffitt.org
By applying a multi-omics framework, researchers can gain a deeper, more nuanced understanding of how N1-fluoroindolylpropylamines function, accelerating their development and identifying the patient populations most likely to benefit.
Potential for Drug Repurposing and New Therapeutic Applications for this Indole Class
Drug repurposing, also known as drug repositioning, is the process of identifying new therapeutic uses for existing or previously studied compounds that were not originally intended for that purpose. duke.edunih.gov This strategy offers a faster, more cost-effective, and less risky path to drug development because repurposed compounds often have well-established safety profiles in humans. duke.edu
The indole class of molecules is particularly well-suited for repurposing efforts due to its proven ability to interact with a wide variety of biological targets. researchgate.net Given the structural novelty of N1-fluoroindolylpropylamines, this specific chemical family holds significant potential for uncovering new therapeutic applications.
Future research should focus on systematically screening this compound and its derivatives against a broad range of disease models, particularly in areas of unmet medical need. nih.gov Strategies for this could include:
Phenotypic Screening: Testing the compounds in disease-relevant cellular or animal models to identify desired therapeutic effects without a preconceived target.
In Silico Screening: Using computational methods and molecular docking to predict potential interactions between the compounds and a vast library of known protein structures associated with various diseases. nih.gov
This approach could reveal unexpected activities for N1-fluoroindolylpropylamines, potentially leading to breakthrough treatments for conditions far removed from their originally intended applications. The inherent versatility of the indole scaffold makes this a particularly promising avenue for future investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

